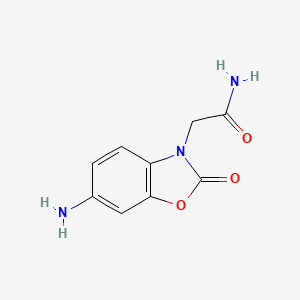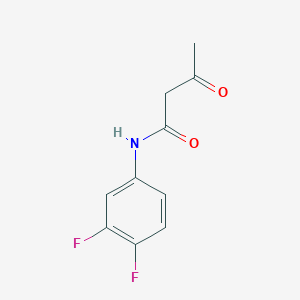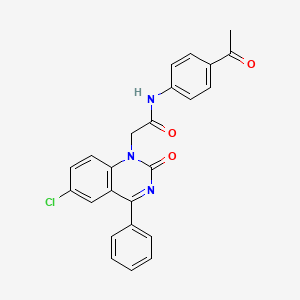
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine, also known as 4-MeO-DMT, is a psychoactive substance that belongs to the tryptamine family. It is a derivative of the naturally occurring compound dimethyltryptamine (DMT) and is known for its hallucinogenic properties. In recent years, there has been a growing interest in the scientific research of 4-MeO-DMT due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of certain signaling pathways, resulting in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include alterations in perception, mood, and thought processes. It has been reported to induce visual hallucinations, changes in auditory perception, and a sense of connection to the environment. Physiologically, it has been found to increase heart rate and blood pressure, as well as cause pupil dilation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine in lab experiments is its potent psychoactive effects, which make it a useful tool for studying the neurobiology of perception and consciousness. However, its hallucinogenic properties can also make it difficult to control for confounding variables in experiments, and its potential for abuse and addiction must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research on N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and pain. Additionally, further study of its mechanism of action could lead to a better understanding of the neurobiology of perception and consciousness. Finally, research on the potential risks and benefits of this compound use could inform public health policy and harm reduction strategies.
Synthesemethoden
The synthesis of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine involves the reaction of 4-methoxyphenylacetone with indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
The scientific research on N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine is primarily focused on its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, indicating its potential use in the treatment of mood disorders. Additionally, it has been found to have analgesic properties, which could make it a useful alternative to traditional pain medications.
Eigenschaften
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-21-16-7-5-14(6-8-16)9-11-19-13-15-3-2-4-18-17(15)10-12-20-18/h2-8,10,12,19-20H,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJFOQPADYCYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)


![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)


![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide](/img/structure/B2863451.png)
